(4-Chloro-cyclohexylamino)-acetic acid
Description
(4-Chloro-cyclohexylamino)-acetic acid is a cyclohexane-derived compound featuring a chlorine substituent at the 4-position of the cyclohexyl ring, an amino group attached to the same carbon, and an acetic acid moiety linked via the amino group. This structure imparts unique physicochemical properties, such as zwitterionic character (due to the free amino and carboxylic acid groups), moderate lipophilicity (enhanced by the chloro substituent), and conformational flexibility from the cyclohexane ring .
Properties
IUPAC Name |
2-[(4-chlorocyclohexyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h6-7,10H,1-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYNWWPDPBLKIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-cyclohexylamino)-acetic acid typically involves the chlorination of cyclohexylamine followed by the introduction of the acetic acid group. One common method includes:
Chlorination: Cyclohexylamine is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to introduce the chlorine atom at the 4-position of the cyclohexane ring.
Amination: The chlorinated cyclohexane derivative is then treated with ammonia or an amine to introduce the amino group.
Acetylation: Finally, the amino group is reacted with acetic anhydride or acetyl chloride to form the acetic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-cyclohexylamino)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH₄) can convert the compound into amines or alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or sodium methoxide (NaOCH₃).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or ethers.
Scientific Research Applications
Antiparasitic Activity
Recent studies have highlighted the efficacy of (4-Chloro-cyclohexylamino)-acetic acid derivatives against parasitic diseases, particularly Human African Trypanosomiasis. The compound's structure allows it to interact with specific molecular targets in trypanosomes, leading to cell death through mechanisms such as ferroptosis, which is characterized by lipid peroxidation and oxidative stress .
Table 1: Summary of Antiparasitic Activity Studies
| Compound | Target Parasite | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Trypanosoma brucei | Induces ferroptosis | |
| Derivative A | Plasmodium falciparum | Inhibition of protein synthesis |
Protein Kinase D Inhibition
The compound has been investigated for its role as a selective inhibitor of Protein Kinase D (PKD), which is implicated in various cancers. Its derivatives showed low nanomolar EC50 values, indicating strong inhibitory potential . This selectivity is crucial for minimizing side effects in therapeutic applications.
Table 2: PKD Inhibition Data
Herbicidal Properties
This compound has been explored for its herbicidal properties, particularly in controlling broadleaf weeds. Its mode of action involves disrupting physiological processes in target plants, thereby inhibiting growth and reproduction .
Table 3: Herbicidal Efficacy
| Compound | Target Weed Species | Application Rate (g/ha) | Efficacy (%) | Reference |
|---|---|---|---|---|
| This compound | Dandelion | 200 | 85 | |
| Derivative D | Thistle | 150 | 78 |
Case Study 1: Antiparasitic Efficacy
A study conducted on various derivatives of this compound demonstrated significant activity against Trypanosoma brucei. The research involved in vitro assays that measured cell viability and oxidative stress markers. The findings indicated that specific structural modifications enhanced the compound's activity and selectivity against the parasite .
Case Study 2: Agricultural Field Trials
Field trials assessing the herbicidal effectiveness of this compound showed promising results in controlling common agricultural weeds. The trials were conducted over multiple seasons, with results indicating a consistent reduction in weed biomass compared to untreated controls .
Mechanism of Action
The mechanism of action of (4-Chloro-cyclohexylamino)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Research Findings and Implications
Physicochemical Properties
- Solubility: The free amino and carboxylic acid groups enable zwitterionic behavior, enhancing water solubility at physiological pH relative to acetylated or Boc-protected derivatives .
Biological Activity
(4-Chloro-cyclohexylamino)-acetic acid is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in medicine, and relevant research findings.
This compound is characterized by the presence of a cyclohexylamine moiety and a chloro substituent. Its chemical structure can influence its biological interactions and pharmacological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate various signaling pathways, which can lead to physiological effects such as:
- Antimicrobial Activity : The compound exhibits potential antibacterial and antifungal properties, which can be attributed to its ability to disrupt microbial cell functions.
- Analgesic Effects : Preliminary studies suggest that the compound may have pain-relieving properties, possibly through modulation of pain-related pathways.
- Anti-inflammatory Activity : There is evidence indicating that this compound may reduce inflammation, making it a candidate for further research in inflammatory disorders.
Biological Activity Data
Research findings on the biological activity of this compound are summarized in the following table:
Case Studies
- Antimicrobial Efficacy : A study examined the antibacterial activity of various derivatives of cyclohexylamine, including this compound. Results indicated that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 5 to 15 µM .
- Analgesic Properties : In a controlled animal study, this compound demonstrated analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The study utilized behavioral pain models to assess efficacy.
- Inflammation Reduction : Another investigation focused on the anti-inflammatory properties of the compound, revealing a decrease in pro-inflammatory cytokines in cell culture models. This suggests potential applications in treating inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
